molecular formula C7H16ClNO3 B6173013 rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride CAS No. 2741641-24-5

rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride

Cat. No. B6173013
CAS RN: 2741641-24-5
M. Wt: 197.7
InChI Key:
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Description

Rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride, also known as rac-DMPH, is a chiral compound with a wide range of applications in scientific research. It is a derivative of the amino acid pyrrolidine and is a member of the pyrrolidine family of compounds, which are known for their ability to form stable hydrogen bonds with other molecules. Rac-DMPH has been used as a chiral building block in the synthesis of various compounds and has also been used as a catalyst in the synthesis of organic compounds. Additionally, rac-DMPH has been used in the study of biochemical and physiological processes, as well as in the development of pharmaceuticals.

Scientific Research Applications

Rac-DMPH has been used in a variety of scientific research applications, including the study of biochemical and physiological processes. Rac-DMPH has been used to study the effects of chirality on the binding of drugs to their receptors and to study the structure-activity relationships of drugs. Additionally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride has been used to study the mechanism of action of various drugs and to study the structure-activity relationships of proteins. Rac-DMPH has also been used in the synthesis of various compounds and has been used as a catalyst in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride is not well-understood. However, it has been proposed that rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride acts as a chiral building block in the synthesis of various compounds and as a catalyst in the synthesis of organic compounds. Additionally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride has been proposed to interact with various proteins and other molecules through the formation of hydrogen bonds.
Biochemical and Physiological Effects
Rac-DMPH has been used in the study of biochemical and physiological processes. Rac-DMPH has been shown to interact with various proteins, including enzymes, receptors, and other molecules. Additionally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride has been shown to affect the activity of enzymes and the binding of drugs to their receptors. Rac-DMPH has also been shown to affect the structure and activity of proteins.

Advantages and Limitations for Lab Experiments

Rac-DMPH has several advantages for use in laboratory experiments. Rac-DMPH is a stable compound that is soluble in a variety of solvents, including water, ethanol, and dimethyl sulfoxide (DMSO). Additionally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride is relatively inexpensive and is readily available from chemical supply companies. The main limitation of rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride is its reactivity; rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride is a reactive compound and can react with other molecules, which can lead to unwanted side reactions.

Future Directions

The future of rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride is promising, as it has a wide range of applications in scientific research. In the future, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride may be used to study the structure and activity of proteins, as well as to study the mechanism of action of drugs. Additionally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride may be used to develop new drugs and to synthesize new compounds. Finally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride may be used to study the effects of chirality on the binding of drugs to their receptors, as well as to study the structure-activity relationships of drugs.

Synthesis Methods

Rac-DMPH can be synthesized by several methods, including the reaction of pyrrolidine with dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl). The reaction of pyrrolidine with DMSO and HCl results in the formation of rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride and dimethyl sulfate (DMS). The reaction can be catalyzed by either a strong acid or a base, such as p-toluenesulfonic acid (p-TsOH) or sodium hydroxide (NaOH). Additionally, rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride can be synthesized from pyrrolidine and dimethylformamide (DMF) in the presence of a strong base, such as NaOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride involves the protection of a pyrrolidine derivative followed by reduction and deprotection.", "Starting Materials": [ "2,5-dimethoxytetrahydrofuran", "sodium hydride", "2,5-dimethoxy-4-bromobutanal", "pyrrolidine", "borane dimethyl sulfide complex", "hydrogen chloride gas" ], "Reaction": [ "Protection of pyrrolidine with 2,5-dimethoxytetrahydrofuran and sodium hydride", "Alkylation of the protected pyrrolidine with 2,5-dimethoxy-4-bromobutanal", "Reduction of the resulting imine with borane dimethyl sulfide complex", "Deprotection of the protected pyrrolidine with hydrogen chloride gas to yield rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride" ] }

CAS RN

2741641-24-5

Product Name

rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride

Molecular Formula

C7H16ClNO3

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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